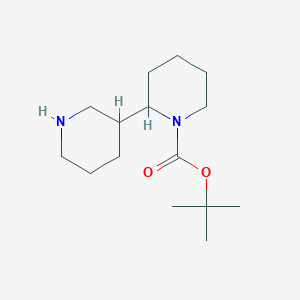

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with another piperidine ring at the 3-position. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method is to start with piperidine-3-carboxylic acid, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall yield.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Thionyl chloride in dichloromethane at room temperature.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Halogenated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals

Wirkmechanismus

The mechanism of action of tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine rings can interact with hydrophobic pockets in the target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer treatment.

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.

tert-Butyl (2-piperidin-3-ylethyl)carbamate: Used in the synthesis of various pharmaceuticals and biologically active compounds.

Uniqueness

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate is unique due to its dual piperidine ring structure, which provides a distinct steric and electronic environment. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research for studying enzyme inhibition and receptor interactions.

Biologische Aktivität

Tert-butyl 2-(piperidin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and neuropharmacology. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring structure that contributes to its biological activity. The synthesis typically involves the coupling of piperidine derivatives with tert-butyl esters, which can be achieved through various chemical reactions including nucleophilic substitutions and deprotection steps using reagents like trifluoroacetic acid (TFA) .

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the compound's role as a potential inhibitor of the NLRP3 inflammasome, a crucial component in the inflammatory response. The NLRP3 inflammasome is known to activate caspase-1, leading to the release of pro-inflammatory cytokines such as IL-1β. Research demonstrated that compounds derived from this scaffold can significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, specific derivatives showed concentration-dependent inhibition of pyroptosis and IL-1β release, indicating their potential as anti-inflammatory agents .

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound 6 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound 9 | 37.7 ± 7.6 | 14.9 ± 8.8 |

| Compound 18 | 29.1 ± 4.8 | Not specified |

Neuropharmacological Effects

In addition to its anti-inflammatory properties, this compound has been studied for its effects on cholinergic transmission. It has been shown to interact with muscarinic receptors, which are implicated in cognitive functions and memory processes. The modulation of these receptors may offer therapeutic avenues for treating cognitive deficits associated with neurodegenerative diseases .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound by measuring its ability to inhibit pyroptosis in differentiated THP-1 cells treated with LPS/ATP. Results indicated that at a concentration of 10 µM, the compound effectively reduced pyroptosis by approximately 24%, highlighting its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in animal models of cognitive impairment. The results suggested that administration led to improved cognitive performance in tasks assessing memory and learning, likely due to enhanced cholinergic signaling .

Eigenschaften

IUPAC Name |

tert-butyl 2-piperidin-3-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h12-13,16H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZHXPUFQYRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.